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Compound of Interest

Compound Name:
(6-Bromo-5-methoxypyridin-2-

yl)methanol

Cat. No.: B183504 Get Quote

Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield

specific experimental ¹H and ¹³C NMR data for (6-Bromo-5-methoxypyridin-2-yl)methanol.
The following guide is a template designed to meet the structural and content requirements of

the user's request. The tables and experimental protocols are based on standard practices for

the analysis of similar pyridine derivatives and should be populated with experimental data

once it is acquired.

This technical guide provides a framework for the detailed analysis of the ¹H and ¹³C Nuclear

Magnetic Resonance (NMR) spectra of (6-Bromo-5-methoxypyridin-2-yl)methanol. It is
intended for researchers, scientists, and professionals in drug development who are involved in

the synthesis and characterization of novel chemical entities. This document outlines the

standard experimental protocols for NMR data acquisition and provides a structured format for

the presentation of spectral data.

Data Presentation
The quantitative ¹H and ¹³C NMR data for (6-Bromo-5-methoxypyridin-2-yl)methanol should

be recorded and tabulated as follows. The expected chemical shifts are estimations and will

need to be confirmed by experimental data.

¹H NMR Spectral Data
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Solvent: CDCl₃ Frequency: 400 MHz
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¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz

Carbon Assignment Chemical Shift (δ) [ppm]
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C-5 Value
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-CH₂OH Value

-OCH₃ Value

Experimental Protocols
The following is a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra

for a compound such as (6-Bromo-5-methoxypyridin-2-yl)methanol.
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Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of (6-Bromo-5-
methoxypyridin-2-yl)methanol for ¹H NMR and 20-50 mg for ¹³C NMR.

Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for similar

compounds. Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ may be used

depending on the sample's solubility.

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen

deuterated solvent in a clean, dry vial.

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5

mm NMR tube. If necessary, filter the solution through a small plug of glass wool placed in

the pipette to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

to achieve optimal signal dispersion and resolution.

¹H NMR Acquisition Parameters:

Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

Temperature: 298 K (25 °C).

Spectral Width (SW): Approximately 12-15 ppm, centered around 5-6 ppm.

Acquisition Time (AQ): 2-4 seconds.

Relaxation Delay (D1): 1-5 seconds.

Number of Scans (NS): 8-16 scans.

¹³C NMR Acquisition Parameters:
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Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker

instruments).

Temperature: 298 K (25 °C).

Spectral Width (SW): Approximately 200-220 ppm, centered around 100-110 ppm.

Acquisition Time (AQ): 1-2 seconds.

Relaxation Delay (D1): 2-5 seconds.

Number of Scans (NS): 1024-4096 scans, depending on the sample concentration.

Data Processing
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for

¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a

baseline correction.

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃

at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane

(TMS).

Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate

the peak areas.

Workflow Visualization
The following diagram illustrates the general workflow for NMR analysis, from sample

preparation to final data interpretation.
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General Workflow for NMR Analysis
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Caption: A flowchart illustrating the standard procedure for NMR spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of (6-Bromo-5-methoxypyridin-
2-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183504#1h-nmr-and-13c-nmr-spectra-of-6-bromo-5-
methoxypyridin-2-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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